(2,4-Dihydroxyphenyl)(pyridin-3-yl)methanone
Description
(2,4-Dihydroxyphenyl)(pyridin-3-yl)methanone (CAS: 64302-24-5) is a benzophenone derivative featuring a 2,4-dihydroxyphenyl group linked to a pyridin-3-yl moiety via a ketone bridge. Its molecular weight is 215.21 g/mol, and it is classified among flavonoids and polyphenols due to its hydroxylated aromatic structure . The compound is synthesized via Friedel-Crafts acylation or coupling reactions, as evidenced by methodologies in related benzophenone derivatives .
Structure
3D Structure
Properties
IUPAC Name |
(2,4-dihydroxyphenyl)-pyridin-3-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3/c14-9-3-4-10(11(15)6-9)12(16)8-2-1-5-13-7-8/h1-7,14-15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNFCTYMEKFFLFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)C2=C(C=C(C=C2)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,4-Dihydroxyphenyl)(pyridin-3-yl)methanone can be achieved through various methods. One efficient approach involves the copper-catalyzed oxygen-free synthesis via the direct oxidation of Csp3-H with water . This method provides a straightforward route to obtain the desired compound with high efficiency.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would be applied to scale up the laboratory synthesis methods.
Chemical Reactions Analysis
Types of Reactions: (2,4-Dihydroxyphenyl)(pyridin-3-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The hydroxyl groups in the compound can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various alkylated or acylated derivatives.
Scientific Research Applications
(2,4-Dihydroxyphenyl)(pyridin-3-yl)methanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s biological activities make it a subject of study in various biological assays.
Medicine: Potential therapeutic applications are being explored due to its biological properties.
Industry: It can be used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of (2,4-Dihydroxyphenyl)(pyridin-3-yl)methanone involves its interaction with specific molecular targets and pathways. The hydroxyl groups in the compound play a crucial role in its biological activity, potentially through the formation of hydrogen bonds and interactions with enzymes or receptors . These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Rings
(2,4-Dihydroxyphenyl)(phenyl)methanone (Benzophenone-1)
- Structure : Phenyl group replaces pyridin-3-yl.
- Properties : LogP = 2.33, melting point = 131–133°C .
- Applications : Widely used as a UV absorber in cosmetics and plastics .
(2,4-Dihydroxyphenyl)(4-nitrophenyl)methanone (Compound 2k)
- Structure : 4-Nitrophenyl substituent.
- Properties : Molecular weight = 259.21 g/mol, melting point = 222–223°C .
- Key Difference : The nitro group increases electron-withdrawing effects, enhancing thermal stability but reducing solubility in polar solvents.
(2,4-Dihydroxyphenyl)(4-chlorophenyl)methanone (Compound 2l)
- Structure : 4-Chlorophenyl substituent.
- Properties : Molecular weight = 248.66 g/mol, melting point = 160–162°C .
- Key Difference : Chlorine introduces lipophilicity (higher logP) and may enhance membrane permeability compared to the pyridin-3-yl variant.
(2,4-Dihydroxyphenyl)(4-methoxyphenyl)methanone (Compound 2m)
Pyridine Ring Modifications
Pyridin-3-yl(p-tolyl)methanone
- Properties : CAS 34950-04-4; lacks hydroxyl groups, reducing hydrogen-bonding capacity .
- Key Difference : The absence of dihydroxy groups limits antioxidant activity but may improve metabolic stability.
(Pyridin-3-yl)(piperazin-1-yl)methanone Derivatives
- Example: (4-(2,3-Dichlorobenzyl)piperazin-1-yl)(pyridin-3-yl)methanone (Compound 3) .
- Properties : Molecular weight = 350.22 g/mol, tR = 0.631 min (LC-HRMS).
- Key Difference : Piperazine substitution introduces basicity and flexibility, enhancing interactions with enzymatic targets (e.g., SARS-CoV-2 Mpro inhibition) .
Biological Activity
(2,4-Dihydroxyphenyl)(pyridin-3-yl)methanone, a compound featuring both a dihydroxyphenyl and a pyridine moiety, has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by its structural components:
- Dihydroxyphenyl group : Contributes to potential antioxidant and enzyme inhibitory activities.
- Pyridin-3-yl group : May enhance binding affinity to various biological targets.
1. Antimicrobial Activity
Studies indicate that this compound exhibits notable antimicrobial properties. Research has shown that compounds with similar structures can inhibit bacterial growth effectively. For instance, derivatives of related phenolic compounds demonstrated significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli .
2. Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes. For example, it may interact with carbonic anhydrase isozymes, which are crucial in various physiological processes. Inhibitory assays have shown promising results, with IC50 values indicating effective inhibition at micromolar concentrations .
3. Antioxidant Properties
The presence of hydroxyl groups in the dihydroxyphenyl moiety suggests potential antioxidant activity. Compounds with similar structures have been reported to scavenge free radicals and protect cells from oxidative stress .
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Binding : The compound may bind to active sites of enzymes such as carbonic anhydrases or tyrosinase, inhibiting their activity and affecting metabolic pathways.
- Radical Scavenging : The hydroxyl groups are known to donate electrons to free radicals, thereby neutralizing them and preventing cellular damage.
Case Studies
- Inhibition of Carbonic Anhydrases : A study reported that derivatives of similar phenolic compounds showed IC50 values ranging from 3.22 μM to 142.01 μM against human carbonic anhydrase isozymes . This suggests that this compound could exhibit comparable inhibitory effects.
- Antimicrobial Testing : In a comparative study involving various phenolic compounds, those with hydroxyl substitutions showed enhanced antibacterial properties against common pathogens . This indicates that the structural features of this compound could confer similar benefits.
Data Table: Biological Activity Overview
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
